molecular formula C18H23N3O B6566403 1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole CAS No. 921779-75-1

1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole

Cat. No. B6566403
CAS RN: 921779-75-1
M. Wt: 297.4 g/mol
InChI Key: VAYFOORHAXIWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole, also known as MBPO, is a synthetic indole compound that has been studied for its potential applications in a variety of scientific research fields. This synthetic indole compound is an aromatic heterocyclic compound with a five-membered ring system containing a nitrogen atom and an oxygen atom. MBPO has been studied for its potential applications in biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole is not fully understood. However, it is believed that 1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Acetylcholine is an important neurotransmitter in the nervous system, and inhibition of its breakdown may lead to increased levels of acetylcholine in the brain, which may potentially lead to increased cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole are not fully understood. However, it is believed that 1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Acetylcholine is an important neurotransmitter in the nervous system, and inhibition of its breakdown may lead to increased levels of acetylcholine in the brain, which may potentially lead to increased cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole in laboratory experiments include its low cost, ease of synthesis, and potential for use in a variety of scientific research fields. The limitations of using 1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole in laboratory experiments include the lack of knowledge regarding its mechanism of action and its potential side effects.

Future Directions

For research on 1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole include further investigation into its biochemical and physiological effects, as well as its potential applications in biochemistry, pharmacology, and medicinal chemistry. Additionally, further research should be conducted to determine the optimal dosage and administration of 1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole for various applications. Additionally, further research should be conducted to investigate the safety and efficacy of 1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole in humans and animals.

Synthesis Methods

1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole can be synthesized using a variety of methods, including the Vilsmeier-Haack reaction, the Mitsunobu reaction, and the Suzuki-Miyaura coupling reaction. The Vilsmeier-Haack reaction is a chemical reaction that involves the formation of an iminium ion from an amine, followed by the reaction of the iminium ion with an aldehyde or ketone, resulting in the formation of an oxime. The Mitsunobu reaction is a chemical reaction that involves the reaction of an alcohol with an activated ester, such as an acyl chloride, to form an ester. The Suzuki-Miyaura coupling reaction is a chemical reaction that involves the coupling of two molecules using a palladium-catalyzed cross-coupling reaction.

Scientific Research Applications

1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole has been studied for its potential applications in a variety of scientific research fields. It has been studied for its potential use in biochemistry, pharmacology, and medicinal chemistry. In biochemistry, 1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole has been studied for its potential use in the synthesis of a variety of bioactive compounds, such as peptides and proteins. In pharmacology, 1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole has been studied for its potential use in the synthesis of drugs and other pharmaceuticals. In medicinal chemistry, 1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole has been studied for its potential use in the synthesis of small molecule drugs.

properties

IUPAC Name

2-[1-(3-methylbutyl)indol-2-yl]-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-12(2)9-10-21-15-8-6-5-7-14(15)11-16(21)18-20-19-17(22-18)13(3)4/h5-8,11-13H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYFOORHAXIWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2C=C1C3=NN=C(O3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-isopentyl-1H-indol-2-yl)-5-isopropyl-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.